alpha-Methyl-4-(4-methylpenten-3-yl)cyclohex-3-ene-1-methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Methyl-4-(4-methylpenten-3-yl)cyclohex-3-ene-1-methyl acetate: is a chemical compound with the molecular formula C16H26O2 . It is known for its unique structure, which includes a cyclohexene ring substituted with a methyl group and a 4-methylpenten-3-yl group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-4-(4-methylpenten-3-yl)cyclohex-3-ene-1-methyl acetate typically involves the esterification of the corresponding alcohol with acetic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The choice of solvents, temperature control, and purification techniques are crucial to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
alpha-Methyl-4-(4-methylpenten-3-yl)cyclohex-3-ene-1-methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used; common products include ethers and esters.
Wissenschaftliche Forschungsanwendungen
alpha-Methyl-4-(4-methylpenten-3-yl)cyclohex-3-ene-1-methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which alpha-Methyl-4-(4-methylpenten-3-yl)cyclohex-3-ene-1-methyl acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- alpha-Methyl-4-(4-methylpenten-3-yl)cyclohex-3-ene-1-methanol
- alpha-Methyl-4-(4-methylpenten-3-yl)cyclohex-3-ene-1-methyl ether
- alpha-Methyl-4-(4-methylpenten-3-yl)cyclohex-3-ene-1-methyl ketone
Uniqueness
What sets alpha-Methyl-4-(4-methylpenten-3-yl)cyclohex-3-ene-1-methyl acetate apart from similar compounds is its specific ester functional group, which imparts unique chemical reactivity and physical properties. This makes it particularly valuable in applications where ester functionality is desired .
Eigenschaften
CAS-Nummer |
97659-26-2 |
---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
1-[4-(4-methylpent-1-en-3-yl)cyclohex-3-en-1-yl]ethyl acetate |
InChI |
InChI=1S/C16H26O2/c1-6-16(11(2)3)15-9-7-14(8-10-15)12(4)18-13(5)17/h6,9,11-12,14,16H,1,7-8,10H2,2-5H3 |
InChI-Schlüssel |
GDDQYNHOYHCQMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C=C)C1=CCC(CC1)C(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.